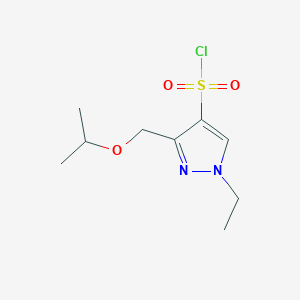
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride (EPSC) is a chemical compound used in scientific research. It is a sulfonyl chloride derivative of pyrazole, which is a heterocyclic organic compound. EPSC is used as a reagent in chemical synthesis and as a tool in biochemical and physiological research.
作用机制
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride acts as a sulfonylating agent, which means it can add a sulfonyl group to amino acid residues in proteins. This modification can affect the function of the protein by altering its structure or activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify cysteine residues in proteins, which can affect their enzymatic activity or protein-protein interactions.
生化和生理效应
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. In one study, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride was used to modify the cysteine residues in the protein kinase CK2, which resulted in a decrease in its activity. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to modify the cysteine residues in the protein tyrosine phosphatase PTP1B, which resulted in an increase in its activity.
实验室实验的优点和局限性
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several advantages for use in lab experiments. It is a reactive compound that can be used to modify specific amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is also relatively easy to synthesize and has a high yield. However, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has some limitations as well. It can be difficult to control the extent of modification in proteins, which can lead to variability in experimental results. Additionally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can react with other compounds in the experimental system, which can lead to unwanted modifications.
未来方向
There are several future directions for research involving 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. One potential direction is the development of new drugs based on the structure of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to modify the activity of several enzymes, which suggests that it could be used as a starting point for the development of new drugs. Another potential direction is the use of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride in the study of protein-protein interactions. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can modify cysteine residues in proteins, which could be used to study the effects of specific modifications on protein-protein interactions. Finally, 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used in the development of new techniques for protein modification and analysis.
合成方法
The synthesis of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves the reaction of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with sodium sulfite to form 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of this reaction is typically around 70-80%.
科学研究应用
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been used in a variety of scientific research applications, including the study of protein function and structure, enzyme kinetics, and drug discovery. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can be used to modify amino acid residues in proteins, which allows researchers to study the effects of specific modifications on protein function. 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has also been used to develop new drugs by modifying the structure of existing compounds.
属性
IUPAC Name |
1-ethyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-5-9(16(10,13)14)8(11-12)6-15-7(2)3/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSPJAIUKGYKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2488824.png)
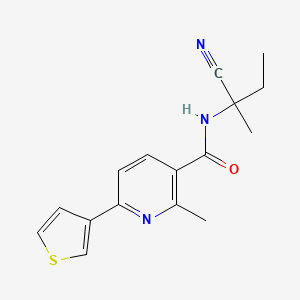
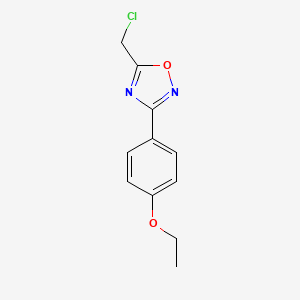
![N-(2,3-dimethylphenyl)-2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2488830.png)
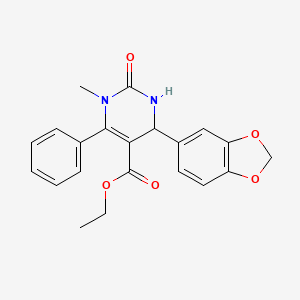
![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide](/img/structure/B2488833.png)
![2-{[(5-Chloro-2-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(3aH)-dione](/img/structure/B2488834.png)
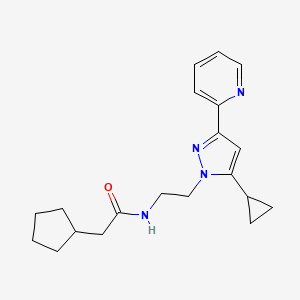
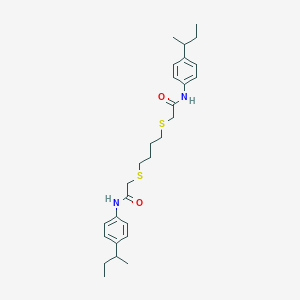
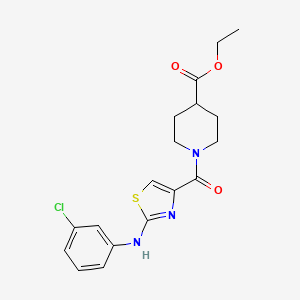
![3-(3,4-dimethoxyphenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488841.png)
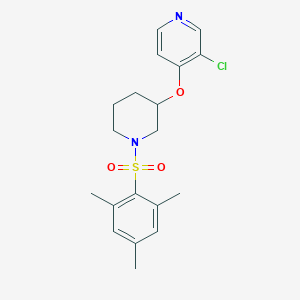
![N-[2-(3,5-Difluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2488846.png)